molecular formula C14H20ClF3N2 B2843319 [(4-Phenylpiperidin-4-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1797027-09-8

[(4-Phenylpiperidin-4-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B2843319
CAS No.: 1797027-09-8
M. Wt: 308.77
InChI Key: LIPYIRFDPVTDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylpiperidin-4-yl)methylamine hydrochloride is a chemical compound with the molecular formula C14H20ClF3N2 and a molecular weight of 308.77 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a trifluoroethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperidin-4-yl)methylamine hydrochloride typically involves the reaction of 4-phenylpiperidine with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of (4-Phenylpiperidin-4-yl)methylamine hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperidin-4-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(4-Phenylpiperidin-4-yl)methylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Phenylpiperidin-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(4-Phenylpiperidin-4-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (4-Phenylpiperidin-4-yl)methylamine hydrochloride lies in its specific combination of the piperidine ring and trifluoroethylamine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(4-phenylpiperidin-4-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2.ClH/c15-14(16,17)11-19-10-13(6-8-18-9-7-13)12-4-2-1-3-5-12;/h1-5,18-19H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPYIRFDPVTDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNCC(F)(F)F)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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